N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain.
Mode of Action
N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide interacts with COX, potentially inhibiting its activity . This inhibition could lead to a decrease in the production of prostaglandins, which may result in reduced inflammation and pain.
Biochemical Pathways
The compound’s interaction with COX affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX, N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide can disrupt this pathway, leading to downstream effects such as reduced inflammation.
Result of Action
The molecular and cellular effects of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide’s action primarily involve the reduction of inflammation and pain . By inhibiting COX and disrupting the production of prostaglandins, the compound can potentially alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like chloroform at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of new materials and as a reagent in chemical synthesis.
Comparison with Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)carbamothioylbenzamide
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
Comparison: N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is unique due to its specific structural features, such as the benzohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various conditions .
Properties
IUPAC Name |
N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAXTWGIWRHQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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